molecular formula C24H19ClFNO5S B2588813 1-[(2-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 866810-07-3

1-[(2-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2588813
CAS No.: 866810-07-3
M. Wt: 487.93
InChI Key: KKBBJSXABDIUHF-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a quinoline core substituted with chlorophenyl, fluorobenzenesulfonyl, and dimethoxy groups. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an appropriate aldehyde under acidic conditions.

    Introduction of the Chlorophenyl Group: This step involves the alkylation of the quinoline core with a chlorophenylmethyl halide in the presence of a base such as potassium carbonate.

    Methoxylation: The final step involves the methoxylation of the quinoline core using dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to a tetrahydroquinoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorobenzenesulfonyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors, such as kinases or G-protein coupled receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting the activity of enzymes such as kinases by binding to their active sites.

    Modulating Receptors: Interacting with receptors like G-protein coupled receptors, leading to changes in cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: Shares a similar quinoline core but with different substituents.

    N-[(2-chlorophenyl)methyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide: Contains similar functional groups but with a piperidine core instead of quinoline.

Uniqueness

1-[(2-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFNO5S/c1-31-21-11-18-20(12-22(21)32-2)27(13-15-5-3-4-6-19(15)25)14-23(24(18)28)33(29,30)17-9-7-16(26)8-10-17/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBBJSXABDIUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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